NRP-1 Binding Affinity and Selectivity: ATWLPPR vs. Small Molecule Inhibitors
ATWLPPR binds selectively to NRP-1 and does not interact with VEGFR-2 (KDR) or VEGFR-1 (Flt-1). In contrast, the small molecule NRP-1 inhibitor EG01377 exhibits ~31-fold higher potency in cell-free binding assays (IC50 = 609 nM vs. ATWLPPR IC50 = 19 µM) [1]. However, this difference in primary target affinity does not directly translate to functional superiority, as EG01377's selectivity profile and off-target effects differ. Critically, ATWLPPR's lack of VEGFR-2 binding is a defined, experimentally validated characteristic, whereas EG01377 is reported to have no effect on NRP2 . This well-documented selectivity of ATWLPPR makes it a preferred tool for isolating NRP-1-dependent mechanisms without confounding VEGFR-2 signaling interference .
| Evidence Dimension | NRP-1 Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 19 µM (recombinant NRP-1 chimeric protein) |
| Comparator Or Baseline | EG01377: 0.609 µM (609 nM) for NRP1-a1 and NRP1-b1 |
| Quantified Difference | EG01377 is ~31-fold more potent in this assay |
| Conditions | Cell-free competitive binding assay (ATWLPPR); Recombinant NRP-1 (EG01377) |
Why This Matters
The distinct potency and well-characterized selectivity of ATWLPPR provide a benchmark for validating novel NRP-1 inhibitors and ensure experimental consistency in mechanistic studies.
- [1] Tirand L, et al. A peptide competing with VEGF165 binding on neuropilin-1 mediates targeting of a chlorin-type photosensitizer and potentiates its photodynamic activity in human endothelial cells. J Control Release. 2006;111(1-2):153-64. View Source
